molecular formula C22H18Cl2N2O2S2 B12142876 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12142876
M. Wt: 477.4 g/mol
InChI Key: LDVMFWNEJAUWOG-UHFFFAOYSA-N
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Description

The compound 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a structurally complex heterocyclic molecule belonging to the tetrahydrobenzothienopyrimidinone class.

Properties

Molecular Formula

C22H18Cl2N2O2S2

Molecular Weight

477.4 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H18Cl2N2O2S2/c23-16-8-7-13(10-17(16)24)12-29-22-25-20-19(15-5-1-2-6-18(15)30-20)21(27)26(22)11-14-4-3-9-28-14/h3-4,7-10H,1-2,5-6,11-12H2

InChI Key

LDVMFWNEJAUWOG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzothienopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the benzothienopyrimidine core.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the intermediate compound.

    Attachment of the Furan Ring: The furan ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the furan ring or the dichlorobenzyl group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each with potential unique properties and applications.

Scientific Research Applications

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Structural Features

  • Core Scaffold: The 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one framework is synthesized via the Gewald reaction, starting from cyclohexanone, ethyl cyanoacetate, and sulfur, followed by cyclization with formamide and subsequent functionalization .
  • Substituents: 3,4-Dichlorobenzylsulfanyl group: Enhances lipophilicity and may influence receptor binding.

Comparison with Structural Analogs

Key analogs with variations in substituents and biological profiles are summarized below.

Table 1: Structural and Functional Comparisons

Compound Name & Substituents Key Features & Activities Reference
2-[(3,4-Dichlorobenzyl)sulfanyl]-3-ethyl analog (MFCD01565683) Ethyl group at N3; moderate antifungal activity (Candida spp.)
2-[(3-Chlorobenzyl)sulfanyl]-3-(4-methylphenyl) (MFCD03474302) 4-Methylphenyl enhances steric bulk; improved thermal stability
2-[(3-Fluorobenzyl)sulfanyl]-3-(4-methylphenyl) (MFCD03224256) Fluorine increases electronegativity; potential for CNS penetration
3-(4-Methoxyphenyl)-2-[(3-trifluoromethylbenzyl)sulfanyl] (MFCD03474302) Trifluoromethyl group enhances metabolic resistance; antimicrobial activity observed
2-[(2,6-Dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl) (476484-93-2) Dichloro substitution at benzyl; higher cytotoxicity in cancer cell lines
Target Compound (Furan-2-ylmethyl-substituted) Furan moiety may improve solubility; predicted activity via QSAR modeling (unverified) N/A

Key Findings from Analog Studies

Substituent Impact on Bioactivity :

  • Halogenation : 3,4-Dichloro and 3-chloro/fluoro benzyl groups correlate with antifungal and antimicrobial potency due to enhanced membrane permeability .
  • Aromatic vs. Alkyl Groups : 4-Methylphenyl and methoxyphenyl substituents improve binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase) .
  • Electron-Withdrawing Groups : Trifluoromethyl and nitro groups increase metabolic stability but may reduce solubility .

Furan-Specific Considerations :

  • Furan-2-ylmethyl substitution (hypothetical for the target compound) is rare in documented analogs. However, furan-containing derivatives (e.g., 7-(5-methylfuran-2-yl)thiazolo[3,2-a]pyrimidines) exhibit moderate antibacterial activity (MIC = 8–16 µg/mL) .

Synthetic Challenges :

  • N-Alkylation with furan-2-ylmethyl bromide may require optimized conditions (e.g., K₂CO₃ in acetone) to avoid side reactions .
  • Thiolation steps are sensitive to steric hindrance from bulky substituents .

Biological Activity

The compound 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16Cl2N2O2S2C_{20}H_{16}Cl_{2}N_{2}O_{2}S_{2} with a molecular weight of 451.4 g/mol. Its structure features a thieno[2,3-d]pyrimidin-4(3H)-one core with various substituents that influence its biological properties.

PropertyValue
Molecular FormulaC20H16Cl2N2O2S2
Molecular Weight451.4 g/mol
IUPAC Name2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Antimicrobial Activity

Research indicates that compounds similar to 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that thienopyrimidine derivatives possess antibacterial activity against various strains of bacteria. The minimal inhibitory concentration (MIC) values often range from 50 μg/mL to higher concentrations depending on the specific derivative and bacterial strain tested .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MDA-MB-231 for breast cancer and SK-Hep-1 for liver cancer) demonstrated moderate to high inhibitory activities against cell proliferation . The structure-activity relationship (SAR) indicates that modifications at specific positions significantly enhance or diminish this activity.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It potentially interacts with cellular receptors that regulate cell signaling pathways.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes .

Case Studies and Research Findings

Several studies have documented the biological activities and mechanisms associated with this compound:

  • Antimicrobial Study : A study focused on the synthesis and evaluation of thienopyrimidine derivatives showed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In a comparative study of various thienopyrimidine derivatives, it was found that modifications at the furan position significantly enhanced anticancer activity in vitro .

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